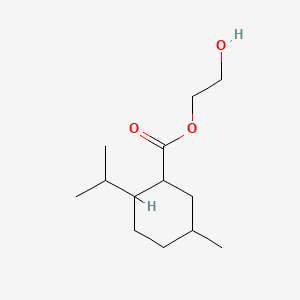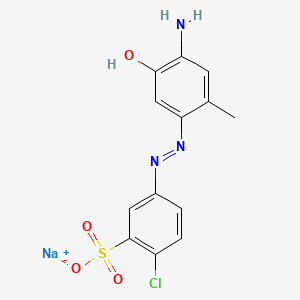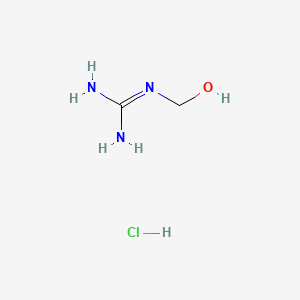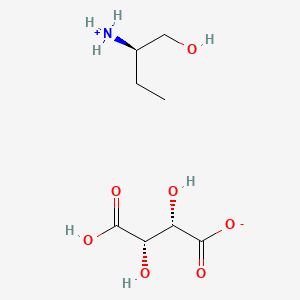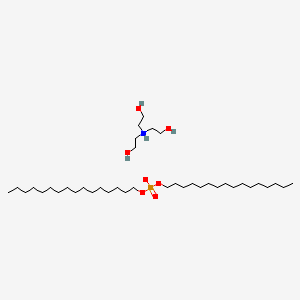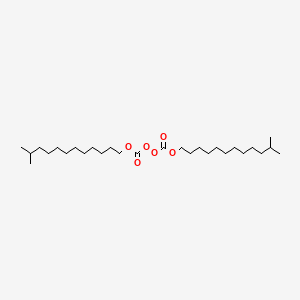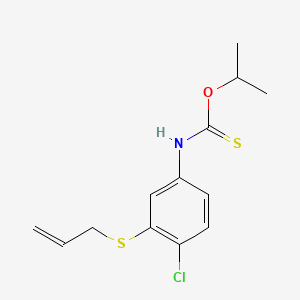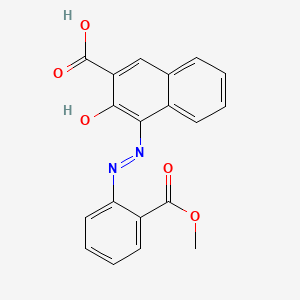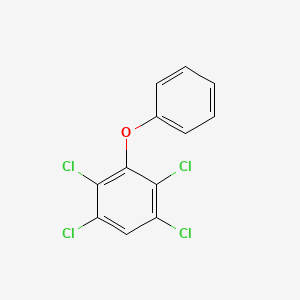
2,3,5,6-Tetrachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the family of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxicity and environmental persistence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually catalyzed by a Lewis acid like ferric chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCDEs and their environmental impact.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxic responses similar to those caused by some non-ortho-substituted PCBs .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers such as:
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
These compounds share similar structural features but differ in their chlorination patterns and toxicological properties. This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Eigenschaften
CAS-Nummer |
63646-54-8 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-6-9(14)11(16)12(10(8)15)17-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
UFGXCDQXRUFDMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


